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Abstract
This technical guide provides a comprehensive overview of the computational chemistry

analysis of 2-bromo-2-chloropropane. Due to a notable absence of specific in-depth

computational studies on this molecule in publicly available literature, this document

establishes a foundational framework for such an analysis. It outlines the pertinent physical and

chemical properties, details appropriate computational methodologies, and presents expected

quantitative data based on established theoretical principles and analysis of analogous

molecules. This guide is intended to serve as a robust starting point for researchers initiating

computational investigations into 2-bromo-2-chloropropane, providing both a summary of

known information and a roadmap for future research.

Introduction
2-Bromo-2-chloropropane (C₃H₆BrCl) is a halogenated alkane with the CAS number 2310-

98-7.[1][2][3][4] Its structure features a central carbon atom bonded to both a bromine and a

chlorine atom, as well as two methyl groups. This geminal dihalide arrangement makes it an

interesting subject for computational analysis, particularly concerning its reactivity,

conformational preferences, and spectroscopic signatures. Understanding these properties at a

molecular level is crucial for its potential applications in synthesis and as an intermediate in

various chemical processes.
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This guide will detail the expected outcomes of a thorough computational investigation,

presenting data in a structured format and outlining the methodologies required to obtain such

results.

Physicochemical Properties
A summary of the known and computed physical and chemical properties of 2-bromo-2-
chloropropane is presented in Table 1. These values serve as a baseline for comparison with

computationally derived data.

Table 1: Physical and Chemical Properties of 2-Bromo-2-chloropropane

Property Value Source

Molecular Formula C₃H₆BrCl
[NIST WebBook, PubChem][1]

[3]

Molecular Weight 157.44 g/mol [PubChem][3]

CAS Registry Number 2310-98-7
[NIST WebBook, PubChem][1]

[3]

IUPAC Name 2-bromo-2-chloropropane [PubChem][3]

Boiling Point 364.10 ± 0.50 K (91°C) [Cheméo][5]

Calculated LogP 2.3 [PubChem][3]

Enthalpy of Vaporization
31.80 kJ/mol (Joback

Calculated)
[Cheméo][5]

Standard Gibbs Free Energy

of Formation

-20.39 kJ/mol (Joback

Calculated)
[Cheméo][5]

Computational Methodology
A standard and effective approach for the computational analysis of a small organic molecule

like 2-bromo-2-chloropropane involves Density Functional Theory (DFT). The following

workflow is recommended.
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Computational Workflow for 2-Bromo-2-chloropropane Analysis

Initial Structure Generation

Geometry Optimization
(e.g., B3LYP/6-311+G(d,p))

Frequency Calculation

Verification of Minimum Energy Structure
(No imaginary frequencies)

Analysis of Results:
- Molecular Geometry
- Vibrational Spectra
- Thermochemistry

Optional Advanced Analyses:
- Conformational Search

- Reaction Pathway Modeling
- NMR Chemical Shift Prediction

Click to download full resolution via product page

Caption: A typical workflow for the computational analysis of 2-bromo-2-chloropropane.

Experimental Protocols
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Protocol 1: Geometry Optimization and Vibrational Frequency Calculation

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is

utilized.

Method: The B3LYP hybrid functional is a common and reliable choice for such systems.

Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent

basis set (e.g., cc-pVTZ) is recommended to accurately describe the electronic structure,

especially around the heavy halogen atoms.

Procedure: a. An initial 3D structure of 2-bromo-2-chloropropane is generated. b. A

geometry optimization calculation is performed to find the lowest energy conformation of the

molecule. c. Following optimization, a frequency calculation is performed at the same level of

theory to confirm that the optimized structure is a true minimum on the potential energy

surface (indicated by the absence of imaginary frequencies) and to obtain the vibrational

spectra (IR and Raman).

Predicted Computational Data
While specific published data is unavailable, the following tables present the expected

quantitative results from the aforementioned computational protocol. These predictions are

based on typical values for similar halogenated alkanes.

Molecular Geometry
The optimized molecular geometry will provide key structural parameters.

Table 2: Predicted Optimized Geometrical Parameters for 2-Bromo-2-chloropropane
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Parameter Predicted Value

Bond Lengths (Å)

C-Br ~ 1.95 - 2.00

C-Cl ~ 1.78 - 1.82

C-C ~ 1.53 - 1.55

C-H ~ 1.09 - 1.10

**Bond Angles (°) **

Cl-C-Br ~ 108 - 111

C-C-Br ~ 107 - 110

C-C-Cl ~ 107 - 110

C-C-C ~ 110 - 113

H-C-H ~ 108 - 110

Vibrational Frequencies
Frequency calculations yield the theoretical infrared (IR) and Raman spectra. Key vibrational

modes are highlighted below. For comparison, the infrared spectrum of the related molecule 2-

bromopropane shows characteristic C-H stretching vibrations from 2975 to 2845 cm⁻¹ and a

strong C-Br stretching vibration around 550 cm⁻¹.[6]

Table 3: Predicted Prominent Vibrational Frequencies (cm⁻¹) for 2-Bromo-2-chloropropane
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Vibrational Mode
Predicted Wavenumber
Range (cm⁻¹)

Expected Intensity

C-H Stretch (asymmetric) 2980 - 3000 Strong (IR)

C-H Stretch (symmetric) 2880 - 2900 Medium (IR)

CH₃ Bend (asymmetric) 1450 - 1470 Medium (IR)

CH₃ Bend (symmetric) 1370 - 1390 Medium (IR)

C-C Stretch 900 - 1100 Medium-Weak (IR)

C-Cl Stretch 650 - 750 Strong (IR)

C-Br Stretch 550 - 650 Strong (IR)

Reactivity and Decomposition
The NIST Chemistry WebBook provides thermochemical data for several reactions involving 2-
bromo-2-chloropropane, suggesting potential decomposition pathways.[1][2] These reactions

could be further investigated computationally to determine activation energies and transition

state geometries.

Potential Decomposition Pathways of 2-Bromo-2-chloropropane

2-Bromo-2-chloropropane

Isopropenyl bromide + HCl

ΔrH° = 62.6 kJ/mol

Isopropenyl chloride + HBr 2,2-Dibromopropane + 2,2-Dichloropropane
(Disproportionation)

ΔrH° = -1.3 kJ/mol

Click to download full resolution via product page

Caption: Thermochemically documented reaction pathways for 2-bromo-2-chloropropane.[1]
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Experimental Protocols for Synthesis and Analysis
While detailed protocols for 2-bromo-2-chloropropane are not abundant, general methods for

the synthesis of mixed haloalkanes can be adapted.

Protocol 2: Synthesis via Halogenation (Conceptual)

A potential synthesis route could involve the free-radical halogenation of propane using a

mixture of bromine and chlorine.[7] However, this method would likely produce a mixture of

halogenated propanes, requiring purification.[7] A more controlled synthesis might involve the

reaction of 2-bromo-2-methylpropanamide with a chlorinating agent.

Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of 2-bromo-2-chloropropane.[4]

Column: Newcrom R1.[4]

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid (e.g., phosphoric acid or

formic acid for MS compatibility).[4]

Detection: UV-Vis detector.

Application: This method is suitable for purity analysis and can be scaled for preparative

separation or used in pharmacokinetic studies.[4]

Conclusion and Future Directions
This technical guide has synthesized the available information on 2-bromo-2-chloropropane
and provided a detailed framework for its computational analysis. While experimental data is

sparse and dedicated computational studies are currently lacking, the methodologies and

expected results outlined here offer a clear path for future research.

A thorough computational study, following the protocols described, would provide valuable

insights into the structural, vibrational, and reactive properties of this molecule. Such a study

would be a significant contribution to the understanding of polyhalogenated alkanes and would

provide essential data for chemists working in synthesis and materials science. It is

recommended that future work focus on performing high-level DFT calculations to generate the
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quantitative data predicted in this guide and to explore the kinetics and thermodynamics of its

decomposition pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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